molecular formula C20H21N5O3S B2935319 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 896166-57-7

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2935319
CAS No.: 896166-57-7
M. Wt: 411.48
InChI Key: GJCIUTDQUWEMIN-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazin-3-yl core substituted with an amino group, a 4-methylbenzyl moiety at position 6, and a sulfanyl bridge at position 2. The sulfanyl group connects to an acetamide backbone, which is further substituted with a 4-methoxyphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds exhibit antimicrobial, anti-inflammatory, or anti-exudative properties .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-13-3-5-14(6-4-13)11-17-19(27)25(21)20(24-23-17)29-12-18(26)22-15-7-9-16(28-2)10-8-15/h3-10H,11-12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCIUTDQUWEMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through cyclization reactions, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-isopropylphenyl C₁₆H₁₈N₄O₂S 330.4 Not specified
2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 4-methoxyphenyl hydrazine, sulfamoylphenyl C₁₆H₁₅N₅O₃S 357.38 Synthetic intermediate
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl, variable aryl groups Varies ~300–350 Anti-exudative (10 mg/kg)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-aminophenyl, 4-methoxyphenyl C₁₅H₁₅N₂O₂S 287.36 Antimicrobial
  • 4-Methoxyphenyl vs.
  • Triazinone vs. Triazole Cores: The 1,2,4-triazin-5-one core in the target compound may offer greater metabolic stability than 1,2,4-triazole derivatives (e.g., ), which are prone to oxidation.
  • Sulfanyl Linker : The sulfanyl bridge is conserved across analogs, suggesting its role in stabilizing molecular conformation or interacting with biological targets via sulfur-mediated interactions .

Pharmacological Potential

  • Anti-Exudative Activity: Triazole sulfanyl acetamides (e.g., ) show dose-dependent anti-exudative effects (10 mg/kg), suggesting the target compound’s triazinone core could be optimized for similar applications.

Biological Activity

The compound 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide represents a novel class of triazine derivatives that have garnered attention for their potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, including antibacterial, anticancer, and anticonvulsant properties.

1. Antibacterial Activity

Research indicates that certain triazine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to the target molecule demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some related compounds has been reported as low as 256 µg/mL against Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

The anticancer potential of triazine derivatives has been explored in various studies. For example:

  • In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • A specific derivative was tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, showing selective toxicity with significant inhibition of cell proliferation .

3. Anticonvulsant Activity

The anticonvulsant properties of triazine compounds have also been investigated. In animal models, certain derivatives showed promising results:

  • Compounds were tested in picrotoxin-induced convulsion models, revealing median effective doses significantly lower than standard treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key observations include:

  • The presence of electron-withdrawing groups on the phenyl ring enhances biological activity.
  • Substituents such as methyl and halogens (Cl, Br) at specific positions are linked to increased potency against various biological targets .

Case Studies

StudyCompound TestedBiological ActivityResults
Evren et al., 2019N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerStrong selectivity against A549 and NIH/3T3 cells with significant IC50 values
PMC9268695Triazine analogsAnticonvulsantEffective in picrotoxin-induced models with lower doses than ethosuximide
MDPI StudyThiazole-linked compoundsAntibacterialMIC of 256 µg/mL against E. coli and S. aureus

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